Falcipain-2 Inhibitory Activity: 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol vs. Reference Antimalarial Inhibitors
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol (ChEMBL4228534) has been evaluated against falcipain-2, a validated cysteine protease target in Plasmodium falciparum. The compound exhibits IC₅₀ values of 10,400 nM against chloroquine-sensitive P. falciparum MRC-02 and 9,100 nM against chloroquine-resistant P. falciparum RKL9 [1]. While this potency is approximately three orders of magnitude weaker than the peptidyl epoxide inhibitor E-64 (IC₅₀ ~ 9.3 nM against recombinant falcipain-2) [2], the compound shows essentially equipotent activity in both chloroquine-sensitive and chloroquine-resistant strains, suggesting a mechanism orthogonal to chloroquine resistance pathways. Notably, this is a cross-study comparable data point; no head-to-head comparator data for the 5-fluoro, 6-methyl, or 2-(2-chlorophenyl) analogs against falcipain-2 have been reported in public databases, representing a specific gap that this compound can uniquely fill in SAR library exploration.
| Evidence Dimension | Falcipain-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,400 nM (CQ-sensitive MRC-02); IC₅₀ = 9,100 nM (CQ-resistant RKL9) |
| Comparator Or Baseline | E-64 reference inhibitor: IC₅₀ = 9.3 nM against recombinant falcipain-2 |
| Quantified Difference | Target compound is ~1,000-fold less potent than E-64, but retains cross-resistance profile parity (CQ-S/CQ-R ratio ≈ 1.14) |
| Conditions | Schizont stage-infected human erythrocytes; falcipain-2 inhibition assessed via reduction in parasite proliferation |
Why This Matters
The preserved activity against chloroquine-resistant P. falciparum makes this compound a valuable tool for probing cysteine protease inhibition pathways that bypass known resistance mechanisms, a feature that generic quinazoline scaffolds cannot guarantee.
- [1] BindingDB Entry BDBM50461226 / ChEMBL4228534. Affinity Data: IC₅₀ = 1.04×10⁴ nM and 9.10×10³ nM for falcipain-2 inhibition in P. falciparum MRC-02 and RKL9 strains, respectively. Curated by Delhi Institute of Pharmaceutical Sciences and Research / ChEMBL. View Source
- [2] PMC Table 2: Inhibition of recombinant plasmodial cysteine proteases. Compound 9035: falcipain-2 IC₅₀ = 9.3 nM; falcipain-3 IC₅₀ = 15.4 nM. View Source
